
9Z,11E-Tetradecadienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9Z,11E-Tetradecadienal is a fatty aldehyde with the molecular formula C14H24O. It is characterized by the presence of two double bonds in the 9th and 11th positions, with the configuration of these double bonds being Z (cis) and E (trans), respectively. This compound is known for its role as a pheromone in various insect species, making it a subject of interest in chemical ecology and pest management .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9Z,11E-Tetradecadienal can be achieved through several methods. One common approach involves the use of Wittig reactions to form the conjugated diene system. The reaction typically involves the use of phosphonium ylides and aldehydes under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale organic synthesis techniques. This includes the use of Grignard reagents and subsequent oxidation steps to introduce the aldehyde functional group. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as a pheromone .
Analyse Des Réactions Chimiques
Types of Reactions: 9Z,11E-Tetradecadienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in the compound can undergo addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation reactions.
Major Products Formed:
Oxidation: Tetradecadienoic acid.
Reduction: Tetradecadienol.
Substitution: Halogenated tetradecadienal derivatives.
Applications De Recherche Scientifique
9Z,11E-Tetradecadienal has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of conjugated dienes and their reactivity.
Biology: Functions as a pheromone in insect species, aiding in the study of insect behavior and communication.
Medicine: Investigated for its potential antimicrobial properties and its role in modulating biological pathways.
Industry: Employed in pest management strategies due to its effectiveness as an insect attractant
Mécanisme D'action
The mechanism by which 9Z,11E-Tetradecadienal exerts its effects is primarily through its interaction with olfactory receptors in insects. The compound binds to specific receptors, triggering a cascade of molecular events that result in behavioral changes such as attraction or repulsion. The pathways involved include signal transduction mechanisms that lead to the activation of neural circuits responsible for pheromone detection .
Comparaison Avec Des Composés Similaires
- 9Z,11Z-Tetradecadienal
- 9E,11E-Tetradecadienal
- 9E,11Z-Tetradecadienal
Comparison: While these compounds share a similar backbone structure, the configuration of the double bonds significantly influences their biological activity. For instance, 9Z,11E-Tetradecadienal is more effective as a pheromone in certain insect species compared to its isomers. This uniqueness is attributed to the specific spatial arrangement of the double bonds, which affects the compound’s binding affinity to olfactory receptors .
Propriétés
Formule moléculaire |
C14H24O |
|---|---|
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
(9Z,11E)-tetradeca-9,11-dienal |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-6,14H,2,7-13H2,1H3/b4-3+,6-5- |
Clé InChI |
MDQSKCQQGXJOMN-ICWBMWKASA-N |
SMILES isomérique |
CC/C=C/C=C\CCCCCCCC=O |
SMILES canonique |
CCC=CC=CCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





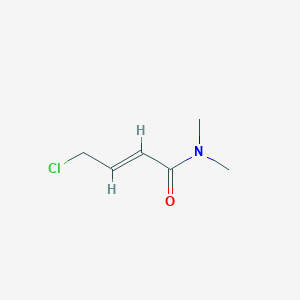
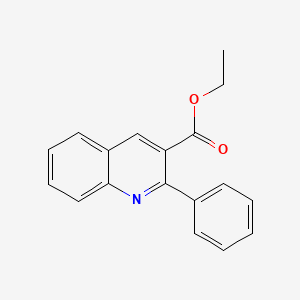
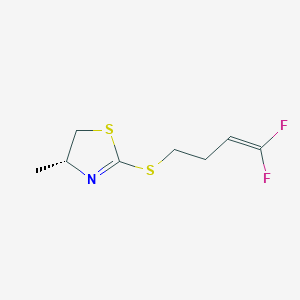
![(1S,2R)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B12821629.png)
![(2-borono-4,8-diethoxythieno[2,3-f][1]benzothiol-6-yl)boronic acid](/img/structure/B12821636.png)

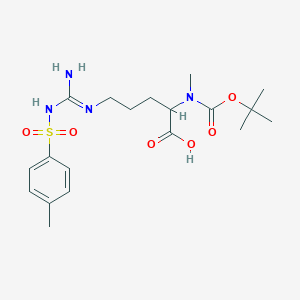
![(S)-5-(tert-Butyl)-2-mesityl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B12821649.png)
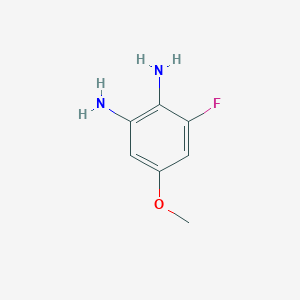
![Methanaminium, N,N'-[2-[(dimethylamino)methylene]-1,3-propanediylidene]bis[N-methyl-, bis[hexafluorophosphate](/img/structure/B12821674.png)
![Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-en-3-one](/img/structure/B12821676.png)
